2-(2-Ethoxyethoxy)-pyridine-5-aldehyde
Description
2-(2-Ethoxyethoxy)-pyridine-5-aldehyde is a pyridine derivative featuring a 2-ethoxyethoxy substituent at position 2 and an aldehyde functional group at position 5 of the aromatic ring. Its structure combines the electron-withdrawing aldehyde group with the ether-based side chain, which may influence solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
6-(2-ethoxyethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-2-13-5-6-14-10-4-3-9(8-12)7-11-10/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
RZRCCVPCOBSNON-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Substituent Effects on Solubility and Polarity
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol ():
This compound replaces the aldehyde with a hydroxyl group and introduces a chlorine atom at position 5. The hydroxyl and chlorine substituents increase polarity, reducing lipophilicity compared to 2-(2-Ethoxyethoxy)-pyridine-5-aldehyde. The ethoxyethoxy group in the latter likely enhances solubility in polar aprotic solvents (e.g., acetone, DMF) due to its ether linkages, similar to NaDEEP and TEOP electrolytes in .- Glycol Ethers (e.g., 2-(2-Ethoxyethoxy)ethanol, ): These compounds share the ethoxyethoxy moiety but lack the pyridine ring and aldehyde group. Their high solubility in water and organic solvents is well-documented, suggesting that this compound may exhibit moderate solubility in both aqueous and organic phases, depending on the solvent system .
2.2 Reactivity of the Aldehyde Group
Nucleophilic Addition Reactions:
The aldehyde at position 5 is highly reactive, enabling condensation or Schiff base formation, unlike pyridines with ester or ketone groups (e.g., (E)-methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate in ). Such reactivity is critical for applications in pharmaceutical or polymer synthesis .- This mirrors the behavior of aldehydes described in , where aldehyde oxidase catalyzes oxidation .
2.4 Thermal and Chemical Stability
- Ether Chain Stability: The ethoxyethoxy group, as seen in NaDEEP and TEOP (), confers thermal stability due to flexible ether linkages. However, the aldehyde group may reduce overall stability compared to non-aldehyde analogs like 1-(2-methoxy-5-methylpyridin-3-yl)ethanone (), which features a stable ketone .
Data Table: Key Properties of Selected Pyridine Derivatives
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Reactivity | Solubility Profile |
|---|---|---|---|---|
| This compound | 2-ethoxyethoxy, 5-aldehyde | ~195.2 (estimated) | Aldehyde oxidation | Moderate (polar solvents) |
| 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol | 2-hydroxyethoxy, 5-Cl, 3-OH | ~203.6 (estimated) | Hydroxyl acidity | High (aqueous) |
| (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate | 2-Cl, 5-methyl, 3-ester | ~225.7 | Ester hydrolysis | Low (organic solvents) |
| 2-(2-Ethoxyethoxy)ethanol | Ethoxyethoxy chain | 134.2 | Ether cleavage | High (water/organic) |
Research Findings and Implications
- Electrolyte Applications (Inference from ): The ethoxyethoxy chain in NaDEEP/TEOP enhances ionic conductivity in sodium batteries.
- Toxicity Considerations (): Glycol ethers like 2-(2-ethoxyethoxy)ethanol are associated with reproductive and neurological toxicity. The aldehyde group in this compound may introduce additional hazards, necessitating careful handling .
Catalytic Oxidation (): Enzymes such as aldehyde oxidase could metabolize this compound into carboxylic acids, impacting its environmental persistence or pharmacological activity .
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